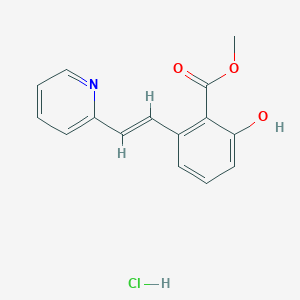

2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester

CAS No.: 365542-31-0

Cat. No.: VC11724823

Molecular Formula: C15H14ClNO3

Molecular Weight: 291.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 365542-31-0 |

|---|---|

| Molecular Formula | C15H14ClNO3 |

| Molecular Weight | 291.73 g/mol |

| IUPAC Name | methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate;hydrochloride |

| Standard InChI | InChI=1S/C15H13NO3.ClH/c1-19-15(18)14-11(5-4-7-13(14)17)8-9-12-6-2-3-10-16-12;/h2-10,17H,1H3;1H/b9-8+; |

| Standard InChI Key | PYXWCKDXJMRJBN-HRNDJLQDSA-N |

| Isomeric SMILES | COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=CC=N2.Cl |

| SMILES | COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=N2.Cl |

| Canonical SMILES | COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=N2.Cl |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate; hydrochloride, reflects its hybrid aromatic system. Key features include:

-

A 2-hydroxybenzoate (salicylate) backbone, which confers acidity () and metal-chelating properties.

-

A vinylpyridine substituent at the 6-position, introducing π-conjugation and potential for intermolecular interactions.

-

A methyl ester group at the carboxylate, enhancing lipophilicity and stability compared to the free acid.

The hydrochloride salt form improves solubility in polar solvents, a critical factor for biological testing. The trans-configuration () of the vinyl group is stabilized by conjugation between the pyridine and benzene rings, as evidenced by its isomeric SMILES notation.

Table 1: Comparative Molecular Properties of Related Benzoate Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Substituents |

|---|---|---|---|---|

| 2-Hydroxy-6-(2-pyridin-2-yl-vinyl)-BA methyl ester | 291.73 | 365542-31-0 | Hydroxyl, methyl ester, vinylpyridine | |

| 4-Bromoacetyl-2-methyl benzoic acid methyl ester | 287.11 | N/A | Bromoacetyl, methyl ester | |

| 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-BA methyl ester | 306.36 | N/A | Hydroxyl, methyl ester, naphthylethyl |

Synthesis and Preparation

General Synthetic Strategies

While no explicit protocol for 2-hydroxy-6-(2-pyridin-2-yl-vinyl)-benzoic acid methyl ester is documented, its synthesis likely follows established pathways for analogous vinyl-aromatic esters. A plausible three-step route involves:

-

Esterification: Reacting 2-hydroxy-6-bromobenzoic acid with methanol under acidic catalysis (e.g., ) to form the methyl ester intermediate .

-

Pd-Catalyzed Coupling: Employing a Suzuki-Miyaura or Heck reaction to introduce the vinylpyridine group. For example, coupling the brominated intermediate with 2-vinylpyridine using as a catalyst .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Critical Reaction Parameters

-

Catalyst Selection: Palladium complexes like or (3–5 mol%) are optimal for vinylation, as demonstrated in related syntheses .

-

Solvent Systems: Mixed polar aprotic solvents (e.g., ) enhance coupling efficiency by balancing substrate solubility and catalyst activity .

-

Halogenation: If bromination is required, -bromosuccinimide (NBS) in (1:1) achieves regioselective α-halogenation .

Physicochemical Properties

Spectral Data

Although experimental spectra for this compound are unavailable, its structural analogs provide predictive insights:

-

: Expected signals include a singlet for the methyl ester (), doublets for the vinyl protons (), and aromatic resonances between .

-

IR Spectroscopy: Strong absorptions for ester carbonyl (), hydroxyl (), and pyridine C=N ().

Solubility and Stability

-

Solubility: High solubility in , methanol, and ; moderate in ; low in hexane.

-

Stability: Stable under inert atmospheres at ; prone to hydrolysis in aqueous basic conditions due to the ester group.

Research Gaps and Future Directions

Unexplored Biological Activities

-

Antimicrobial Screening: Pyridine derivatives often show activity against Gram-positive bacteria (e.g., Staphylococcus aureus).

-

Kinase Inhibition: The hydroxyl-vinylpyridine motif could target ATP-binding pockets in kinases (e.g., EGFR, VEGFR).

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume